Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone
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Overview
Description
1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an oxazole ring
Preparation Methods
The synthesis of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the cyclopropanecarbonyl group: This step involves the reaction of the piperazine with cyclopropanecarbonyl chloride under basic conditions.
Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Coupling of the oxazole and piperazine rings: This final step involves the coupling of the oxazole ring with the piperazine ring, often using a sulfonyl chloride derivative to introduce the sulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the reduction of carbonyl or sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE can be compared with other similar compounds, such as:
1-CYCLOPROPANECARBONYL-4-(4-FLUOROPHENYL)PIPERAZINE: This compound features a fluorophenyl group instead of the oxazole ring.
1-(CYCLOPROPYLCARBONYL)PIPERAZINE: This simpler compound lacks the oxazole and sulfonyl groups.
The uniqueness of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
cyclopropyl-[4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H25N3O4S/c1-17-7-11-20(12-8-17)32(29,30)22-24(31-21(25-22)18-5-3-2-4-6-18)27-15-13-26(14-16-27)23(28)19-9-10-19/h2-8,11-12,19H,9-10,13-16H2,1H3 |
InChI Key |
UGFKMFQZDDSCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCN(CC4)C(=O)C5CC5 |
Origin of Product |
United States |
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